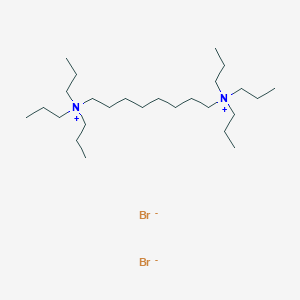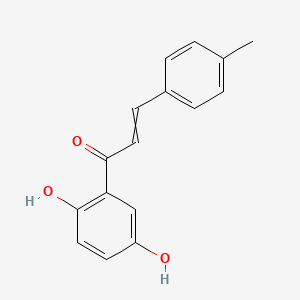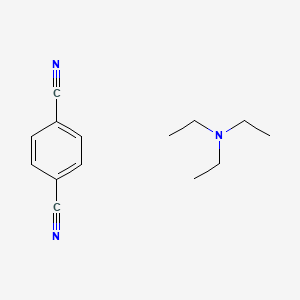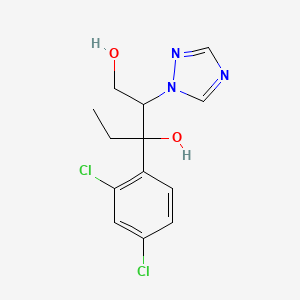
Stannane, 1,4-phenylenebis[triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, 1,4-phenylenebis[triphenyl-] is an organotin compound characterized by the presence of tin atoms bonded to a phenylene group and triphenyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1,4-phenylenebis[triphenyl-] typically involves the reaction of 1,4-dibromobenzene with triphenyltin chloride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by triphenyltin groups. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Stannane, 1,4-phenylenebis[triphenyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Stannane, 1,4-phenylenebis[triphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted phenylene derivatives.
科学的研究の応用
Stannane, 1,4-phenylenebis[triphenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for bioactive organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism by which Stannane, 1,4-phenylenebis[triphenyl-] exerts its effects involves the interaction of the tin atoms with various molecular targets. In the Stille coupling reaction, the compound acts as a source of tin, facilitating the transfer of organic groups to form new carbon-carbon bonds. The molecular pathways involved include oxidative addition, transmetallation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (Tin hydride): A simpler organotin compound with a tetrahedral structure.
1,4-Phenylenebis[tributylstannane]: Similar in structure but with tributyl groups instead of triphenyl groups.
Uniqueness
Stannane, 1,4-phenylenebis[triphenyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other organotin compounds. Its use in the Stille coupling reaction highlights its importance in synthetic organic chemistry.
特性
CAS番号 |
96872-40-1 |
|---|---|
分子式 |
C42H34Sn2 |
分子量 |
776.1 g/mol |
IUPAC名 |
triphenyl-(4-triphenylstannylphenyl)stannane |
InChI |
InChI=1S/6C6H5.C6H4.2Sn/c7*1-2-4-6-5-3-1;;/h6*1-5H;1-2,5-6H;; |
InChIキー |
XBMGBASAOWYYCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)








![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
